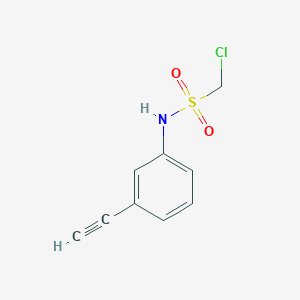![molecular formula C9H6N4O2 B13159070 [2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
[2,4'-Bipyrimidine]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4’-Bipyrimidine]-5-carboxylic acid is a heterocyclic organic compound that features two pyrimidine rings connected at the 2 and 4 positions, with a carboxylic acid group attached at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyrimidine]-5-carboxylic acid typically involves the coupling of pyrimidine derivatives under specific conditions. One common method is the reaction of 2,4-dichloropyrimidine with a suitable nucleophile, followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [2,4’-Bipyrimidine]-5-carboxylic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,4’-Bipyrimidine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
[2,4’-Bipyrimidine]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of [2,4’-Bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyrimidine: Similar structure but with different connectivity of the pyrimidine rings.
4,4’-Bipyrimidine: Another isomer with different properties and applications.
2,2’-Bipyridine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness
[2,4’-Bipyrimidine]-5-carboxylic acid is unique due to its specific connectivity and functional group placement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H6N4O2 |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-pyrimidin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5H,(H,14,15) |
Clé InChI |
CFXGATZJSFCGPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


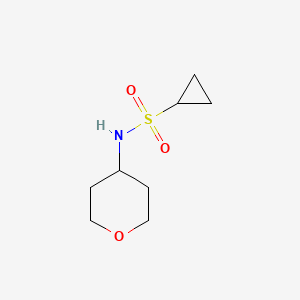
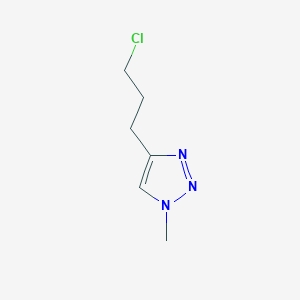



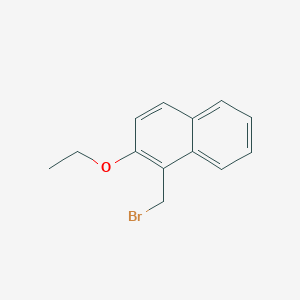


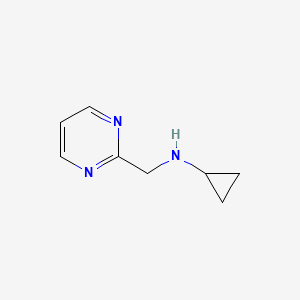

![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
